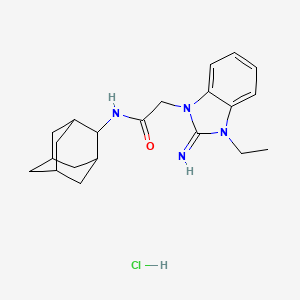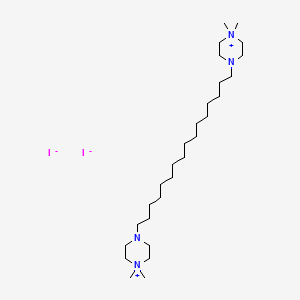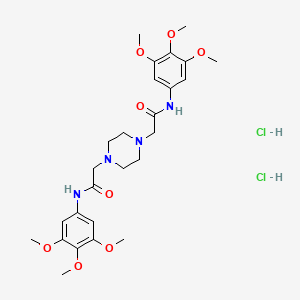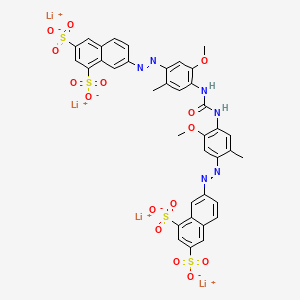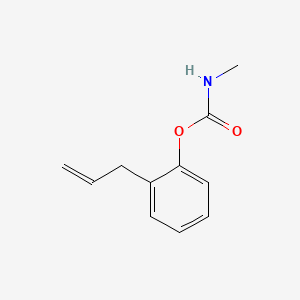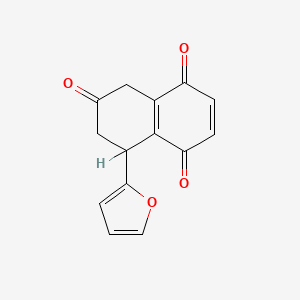
7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione is an organic compound that belongs to the class of naphthalenetriones This compound is characterized by the presence of a furan ring attached to the naphthalenetrione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione typically involves the reaction of a naphthalenetrione derivative with a furan-containing reagent under specific conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring or the naphthalenetrione core can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalenetrione Derivatives: Compounds with similar naphthalenetrione cores but different substituents.
Furan-Containing Compounds: Compounds with furan rings attached to various cores.
Uniqueness
7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione is unique due to the specific combination of the naphthalenetrione core and the furan ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
130598-01-5 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
8-(furan-2-yl)-7,8-dihydro-5H-naphthalene-1,4,6-trione |
InChI |
InChI=1S/C14H10O4/c15-8-6-9-11(16)3-4-12(17)14(9)10(7-8)13-2-1-5-18-13/h1-5,10H,6-7H2 |
Clave InChI |
ZFZWGGFRYHDMMI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(CC1=O)C(=O)C=CC2=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


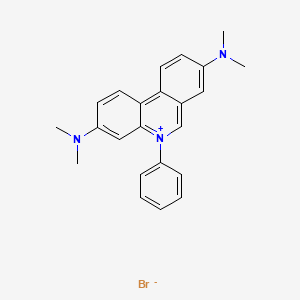

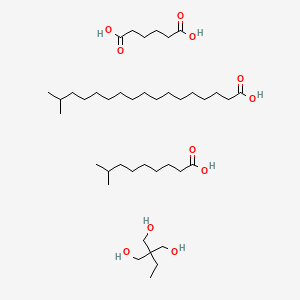
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)

